Lipophilicity and Membrane Permeability Balance
The measured logP of 6-iodo-7-methoxy-2-methylquinazolin-4(3H)-one is 2.06, positioning it in the optimal range for oral drug-likeness (typically logP 1–3) . In contrast, 6-iodo-7-methoxyquinazolin-4(3H)-one (lacking the 2-methyl group) has a predicted logP of 1.95, approximately 0.11 log units lower, reflecting the contribution of the methyl group to hydrophobicity . The 7-methoxy-2-methylquinazolin-4(3H)-one (lacking the 6-iodo substituent) exhibited a higher predicted logP of 3.22, a difference of +1.16 log units, placing it near the upper boundary of oral drug-likeness and potentially increasing the risk of poor aqueous solubility or off-target binding [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.06 (measured, Fluorochem) |
| Comparator Or Baseline | Comparator 1: 6-iodo-7-methoxyquinazolin-4(3H)-one, logP = 1.95 (predicted, ChemSrc). Comparator 2: 7-methoxy-2-methylquinazolin-4(3H)-one, logP = 3.22 (QSPR predicted) |
| Quantified Difference | ΔlogP = +0.11 vs. Comparator 1 (modest increase); ΔlogP = -1.16 vs. Comparator 2 (substantial decrease) |
| Conditions | Measured logP from Fluorochem SDS; predicted logP from ChemSrc QSPR and NCBI PubChem QSPR models |
Why This Matters
The intermediate logP of 2.06 avoids the suboptimal low lipophilicity of the des-methyl analog (1.95) and the excessively high lipophilicity of the des-iodo analog (3.22), making this compound the best-balanced candidate for oral bioavailability optimization.
- [1] NCBI PubChem. 7-Methoxy-2-methylquinazolin-4(3H)-one (Table 1). QSPR LogP 3.22. View Source
